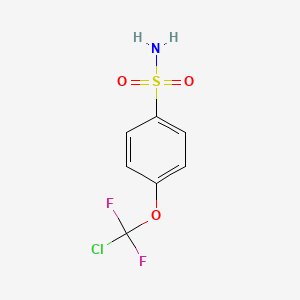
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is an organic compound characterized by the presence of a chlorodifluoromethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps:
Starting Material: The process begins with trichloromethoxybenzene.
Fluorination: Trichloromethoxybenzene is subjected to selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene.
Reduction: The nitro group is then reduced to an amine group, forming 4-(Chlorodifluoromethoxy)aniline.
Sulfonation: Finally, the aniline derivative is sulfonated to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, sulfonamides, and complex aromatic compounds.
Scientific Research Applications
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chlorodifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(Chlorodifluoromethoxy)nitrobenzene: Similar structure but with a nitro group instead of a sulfonamide group.
4-(Chlorodifluoromethoxy)aniline: Contains an amine group instead of a sulfonamide group.
Uniqueness
4-(Chlorodifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of both the chlorodifluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2913279-36-2 |
|---|---|
Molecular Formula |
C7H6ClF2NO3S |
Molecular Weight |
257.64 g/mol |
IUPAC Name |
4-[chloro(difluoro)methoxy]benzenesulfonamide |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-7(9,10)14-5-1-3-6(4-2-5)15(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
CQAYFLZMNDDGON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















